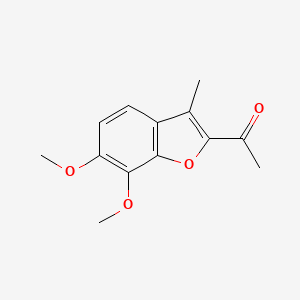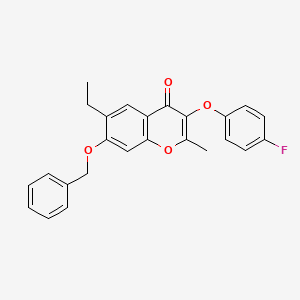
(1R,2R,3S,4R,6S)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-2,6-bis(3,4-dichlorophenyl)-4-hydroxy-1-phenylcyclohexanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1R,2R,3S,4R,6S)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-2,6-bis(3,4-dichlorophenyl)-4-hydroxy-1-phenylcyclohexanecarbonitrile is a complex organic molecule. It features multiple chlorinated aromatic rings, a hydroxyl group, and a nitrile group attached to a cyclohexane ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the cyclohexane ring: This could be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the chlorinated aromatic rings: This might involve Friedel-Crafts acylation or alkylation reactions.
Addition of the hydroxyl group: This could be done via hydroboration-oxidation or other hydroxylation methods.
Attachment of the nitrile group: This might involve nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production would require optimization of these steps to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorinated aromatic rings can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Replacement of chlorine atoms with nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological activity studies: The compound can be tested for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug development: The compound can be explored as a lead compound for the development of new pharmaceuticals.
Industry
Material science: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The presence of multiple aromatic rings and functional groups suggests potential interactions with hydrophobic pockets and hydrogen bonding sites in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R,3S,4R,6S)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-2,6-bis(3,4-dichlorophenyl)-4-hydroxy-1-phenylcyclohexanecarbonitrile: Similar in structure but with variations in the substituents on the aromatic rings or the cyclohexane ring.
Other chlorinated aromatic compounds: Compounds with similar chlorinated aromatic rings but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can lead to unique biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
1217784-82-1 |
|---|---|
Molekularformel |
C38H25Cl6NO2 |
Molekulargewicht |
740.3 g/mol |
IUPAC-Name |
(1R,2R,3S,4R,6S)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-2,6-bis(3,4-dichlorophenyl)-4-hydroxy-1-phenylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C38H25Cl6NO2/c39-27-12-6-22(7-13-27)36(46)35-34(24-9-17-31(42)33(44)19-24)37(21-45,25-4-2-1-3-5-25)29(23-8-16-30(41)32(43)18-23)20-38(35,47)26-10-14-28(40)15-11-26/h1-19,29,34-35,47H,20H2/t29-,34-,35+,37-,38-/m0/s1 |
InChI-Schlüssel |
NIYGIPWRAGAHIQ-OBMSKSPOSA-N |
Isomerische SMILES |
C1[C@H]([C@]([C@H]([C@@H]([C@]1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl)(C#N)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl |
Kanonische SMILES |
C1C(C(C(C(C1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl)(C#N)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Bromomethyl)-3-pyridin-4-yl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B15087549.png)
![N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15087556.png)
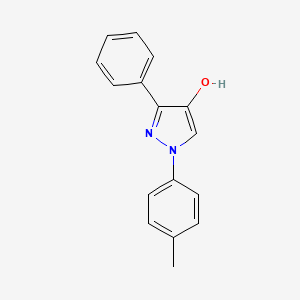

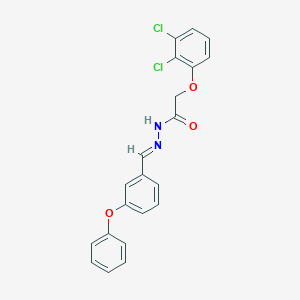
![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B15087582.png)
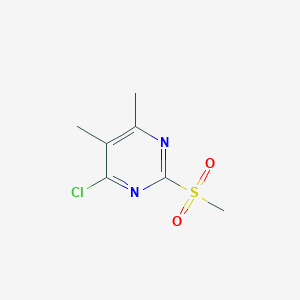

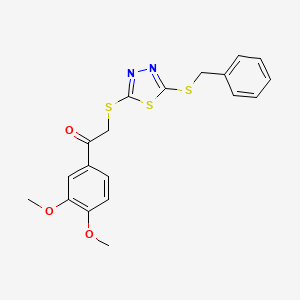
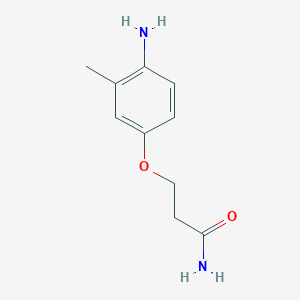
![N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide](/img/structure/B15087608.png)
